(5S,6R)-5,6-Epoxytretinoin is a derivative of retinoic acid, specifically an epoxide form of tretinoin. This compound is notable for its potential therapeutic applications in dermatology and oncology, particularly in treating skin conditions and certain types of cancer. The compound has a molecular formula of and a molecular weight of 316.43 g/mol, with the CAS number 81444-57-7. Its structure includes an epoxide group, which contributes to its biological activity and reactivity .
(5S,6R)-5,6-Epoxytretinoin is synthesized from natural precursors found in vitamin A metabolism. Tretinoin itself is derived from retinol (vitamin A) and is known for its role in cell differentiation and proliferation. The specific synthesis of (5S,6R)-5,6-Epoxytretinoin can be achieved through various chemical reactions involving tretinoin as a starting material .
This compound falls under the category of retinoids, which are compounds that are chemically related to vitamin A. Retinoids are classified based on their structure and biological activity. (5S,6R)-5,6-Epoxytretinoin is particularly classified as an epoxide derivative, which enhances its reactivity compared to its parent compounds .
The synthesis of (5S,6R)-5,6-Epoxytretinoin can be carried out using several methods. One common approach involves the epoxidation of tretinoin using peracids or other oxidizing agents. For instance, the use of m-chloroperbenzoic acid has been documented in literature for this purpose.
The molecular structure of (5S,6R)-5,6-Epoxytretinoin features a bicyclic structure typical of retinoids with an epoxide functional group at positions 5 and 6. The stereochemistry at these positions is critical for its biological activity.
These structural features contribute to the compound's reactivity and interaction with biological targets.
(5S,6R)-5,6-Epoxytretinoin participates in various chemical reactions typical of epoxides:
The reactivity of the epoxide group allows for selective transformations that can modify its pharmacological properties or enhance its therapeutic efficacy.
The mechanism of action for (5S,6R)-5,6-Epoxytretinoin primarily involves its interaction with nuclear retinoic acid receptors (RARs). Upon binding to these receptors:
Studies have shown that retinoids like (5S,6R)-5,6-Epoxytretinoin can influence several signaling pathways crucial for skin health and cancer treatment .
Relevant analyses indicate that proper handling and storage are crucial for maintaining the integrity of this compound.
(5S,6R)-5,6-Epoxytretinoin has several applications in scientific research and medicine:
(5S,6R)-5,6-Epoxytretinoin (5,6-epoxyretinoic acid) is a stereospecific oxidative metabolite of all-trans-retinoic acid (atRA) that functions as a regulatory intermediate in retinoid homeostasis. First identified as an endogenous kidney retinoid in rats administered physiological doses of radiolabeled retinol, this epoxide exhibits minimal growth-supporting activity (0.5% of atRA) in vitamin A-deficient models, suggesting a catabolic or modulatory role [1] [4]. Its tissue distribution is highly heterogeneous, with the highest biosynthetic activity observed in renal tissues (0.25 µM), followed by intestine, liver, and spleen [1] [4]. The metabolite’s characterization established epoxyretinoids as physiologically significant components of vitamin A metabolism under non-pharmacological conditions [4].
Table 1: Fundamental Characteristics of (5S,6R)-5,6-Epoxytretinoin
Property | Value | Identification Method |
---|---|---|
Systematic Name | (5S,6R)-3,7-Dimethyl-9-(2,6,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | Mass spectrometry, NMR [4] [8] |
Molecular Formula | C₂₀H₂₈O₃ | High-resolution MS [8] |
Molecular Weight | 316.4 g/mol | [8] |
Endogenous Concentration (Rat Kidney) | 0.25 µM | Radiolabeled tracing, HPLC [4] |
Precursor | all-trans-Retinoic acid | Isotopic labeling [1] [4] |
The biosynthesis of (5S,6R)-5,6-epoxytretinoin is catalyzed by a specialized membrane-associated enzyme system localized predominantly in mitochondrial and microsomal fractions of renal tissues. This enzymatic complex requires molecular oxygen (O₂), magnesium ions (Mg²⁺), adenosine triphosphate (ATP), and reduced nicotinamide adenine dinucleotide phosphate (NADPH) for activity, indicating an energy-dependent oxygenation mechanism [1]. Kinetic analyses reveal Michaelis constants (Kₘ) of 3.7 × 10⁻⁶ M for all-trans-retinoic acid and 3.2 × 10⁻⁶ M for 13-cis-retinoic acid, demonstrating higher catalytic efficiency toward the all-trans isomer [1]. Subcellular fractionation studies confirm the highest specific activity in kidney microsomes, establishing renal tissue as the primary site of epoxidation [1].
The enzyme exhibits strict regio- and stereoselectivity, generating the 5,6-trans-epoxide configuration almost exclusively. This specificity is mechanistically distinct from non-enzymatic oxidation, which produces complex isomer mixtures [4] [5]. Protein-protein interactions between the epoxygenase and retinoic acid-binding proteins may contribute to substrate channeling, though the specific chaperones involved remain uncharacterized [1].
Table 2: Enzymatic Parameters for 5,6-Epoxytretinoin Biosynthesis
Parameter | Value | Tissue Source |
---|---|---|
Kₘ (all-trans-RA) | 3.7 ± 0.4 × 10⁻⁶ M | Rat kidney microsomes |
Kₘ (13-cis-RA) | 3.2 ± 0.3 × 10⁻⁶ M | Rat kidney microsomes |
Cofactor Requirements | O₂, Mg²⁺, ATP, NADPH | Universal |
pH Optimum | 7.4 - 7.8 | Rat tissue fractions |
Subcellular Localization | Mitochondria, Microsomes | Rat kidney |
Emerging evidence implicates cytochrome P450 (CYP) isoforms in the oxidative modification of retinoic acid to epoxyretinoids. Hepatic microsomes incubated with NADPH generate 5,6-epoxyretinoic acid from retinoic acid substrates, with activity varying significantly across species [3] [5]. Comparative studies demonstrate that rat and human liver microsomes exhibit 3.2-fold higher epoxidation activity than guinea pig or dog microsomes, correlating with CYP2C and CYP3A subfamily expression patterns [3]. Mechanism-based inhibition experiments using anti-CYP2E1 antibodies partially suppress epoxyretinoid formation, suggesting CYP2E1 contributes to epoxidation, particularly at the C5-C6 alkene [5].
The CYP-mediated epoxidation of retinoids shares mechanistic parallels with arachidonic acid metabolism, where trans-fatty acid epoxides resist enzymatic hydrolysis and glutathione conjugation, enhancing their metabolic stability [5]. This stability likely extends to (5S,6R)-5,6-epoxytretinoin, allowing it to accumulate in tissues despite its minimal receptor-binding activity. Molecular oxygen incorporation studies confirm direct transfer of an oxygen atom from O₂ to the 5,6-alkene position without intermediate alcohol formation, consistent with a CYP-catalyzed epoxidation mechanism rather than a radical-mediated process [1] [5].
Table 3: Species-Specific CYP-Dependent Epoxidation Activities in Hepatic Microsomes
Species | Relative Epoxidation Activity (nmol/min/mg protein) | Dominant CYP Isoforms |
---|---|---|
Rat | 4.32 ± 0.51 | CYP2C11, CYP3A2 |
Human | 3.97 ± 0.42 | CYP2C9, CYP3A4 |
Monkey | 3.75 ± 0.38 | CYP2C8, CYP3A5 |
Dog | 1.28 ± 0.15 | CYP2C21, CYP3A12 |
Guinea Pig | 1.05 ± 0.12 | CYP2C18, CYP3A20 |
(5S,6R)-5,6-Epoxytretinoin displays distinct chemical behavior compared to its cis-configured counterparts. The 5,6-trans-epoxide configuration confers exceptional resistance to enzymatic hydrolysis by microsomal epoxide hydrolases and non-enzymatic conjugation with glutathione, contrasting sharply with the metabolic lability of cis-epoxides [5]. This stability facilitates its detection as a major endogenous retinoid in renal tissues at concentrations of 0.25 µM, approximately 19% of atRA levels [4].
Isomerization pathways diverge significantly between epoxyretinoids and their parent compounds. While atRA undergoes reversible cis-trans isomerization at its C11-C13 alkenes, the 5,6-epoxide ring locks the adjacent C7-C8 bond into a rigid conformation, preventing geometric isomerization [4]. This structural constraint likely underlies its minimal biological activity in growth assays. Competing metabolic fates include glucuronidation, yielding retinoyl-β-glucuronide derivatives detected in biliary excretion studies. However, quantitative analyses show that glucuronidated epoxyretinoic acid accounts for <12% of biliary metabolites, indicating alternative clearance pathways [1] [6].
Table 4: Comparative Properties of Epoxyretinoid Isomers
Property | (5S,6R)-5,6-trans-Epoxide | 5,6-cis-Epoxide |
---|---|---|
Chemical Stability | High (t₁/₂ > 24 h in buffer) | Low (t₁/₂ < 2 h) |
Epoxide Hydrolase Susceptibility | Resistant | Susceptible |
GSH Conjugation Rate | <5% in 60 min (hepatic cytosol) | >85% in 60 min |
Biological Activity | 0.5% of atRA (growth support) | Not detected |
Major Tissue Distribution | Kidney > Intestine > Liver | Not characterized |
The biosynthetic regulation of epoxyretinoids intersects with retinoic acid homeostasis through substrate competition. Elevated atRA concentrations saturate retinoic acid receptor (RAR) binding and simultaneously increase epoxidation flux, creating a catabolic overflow mechanism [1] [4]. This relationship positions (5S,6R)-5,6-epoxytretinoin as both a metabolic endpoint and a potential feedback regulator in retinoid signaling networks.
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0